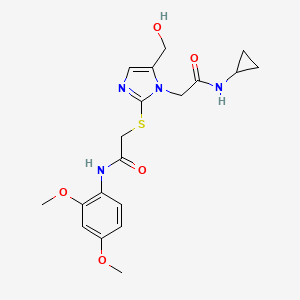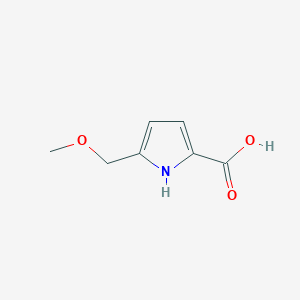![molecular formula C19H22N4O3S B2511688 5-oxo-1-phényl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]méthyl}pyrrolidine-3-carboxamide CAS No. 2034421-31-1](/img/structure/B2511688.png)
5-oxo-1-phényl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]méthyl}pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an oxadiazole moiety
Applications De Recherche Scientifique
5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
Target of Action
The primary targets of the compound 5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide are yet to be identified. Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities .
Mode of Action
This could involve binding to a receptor or enzyme, altering its function, and triggering a cascade of biochemical reactions .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to diverse biological effects .
Pharmacokinetics
The pyrrolidine ring, a component of the compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Compounds with similar structures have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the phenyl group and the oxadiazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of modified compounds with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-oxo-1-phenylpyrrolidine-3-carboxamide: Lacks the oxadiazole moiety, which may result in different biological activities and chemical properties.
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide: Lacks the phenyl group, which could affect its binding affinity and specificity for certain targets.
5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-2-carboxamide: Variation in the position of the carboxamide group, potentially altering its reactivity and interactions.
Uniqueness
The unique combination of the pyrrolidine ring, phenyl group, and oxadiazole moiety in 5-oxo-1-phenyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxamide contributes to its distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
5-oxo-1-phenyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c24-17-10-14(12-23(17)15-4-2-1-3-5-15)19(25)20-11-16-21-18(22-26-16)13-6-8-27-9-7-13/h1-5,13-14H,6-12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHBVKUKROGMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1S,2R,8R)-14-oxa-7-azatetracyclo[6.6.1.0^{1,11}.0^{2,7}]pentadeca-9,11-dien-13-one](/img/structure/B2511615.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2511616.png)
![1-(o-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2511617.png)


![N-(3,4-dimethoxyphenethyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2511621.png)
![N-(4-butylphenyl)-2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2511622.png)
![1-(2-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511624.png)
